molecular formula C20H24N2O4S B3982769 N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenylbutanamide

N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenylbutanamide

Cat. No.: B3982769
M. Wt: 388.5 g/mol
InChI Key: VYHDYKDBNROVOJ-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenylbutanamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties . This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a phenylbutanamide moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenylbutanamide typically involves the reaction of 4-(morpholin-4-ylsulfonyl)aniline with appropriate reagents. One common method involves the use of chloroacetyl chloride in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at room temperature . This reaction yields the corresponding chloroacetamide derivative, which can then be further reacted with phenylbutanamide to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring can yield N-oxide derivatives, while reduction of the sulfonyl group can produce sulfide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenylbutanamide involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides required for DNA replication . By inhibiting DHFR, the compound can disrupt the proliferation of cancer cells and exhibit antimicrobial effects. Additionally, the sulfonamide moiety can interact with other enzymes and proteins, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenylbutanamide is unique due to the combination of its structural features, which contribute to its distinct chemical and biological properties. The presence of the phenylbutanamide moiety, in particular, enhances its potential as a therapeutic agent by providing additional sites for interaction with molecular targets.

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16(17-5-3-2-4-6-17)15-20(23)21-18-7-9-19(10-8-18)27(24,25)22-11-13-26-14-12-22/h2-10,16H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHDYKDBNROVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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